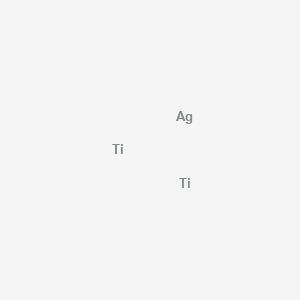

Silver;titanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Silver-titanium” refers to a combination of silver and titanium, often in the form of nanocomposites or alloys. These materials leverage the unique properties of both metals, such as the antimicrobial properties of silver and the strength and biocompatibility of titanium.

準備方法

Synthetic Routes and Reaction Conditions: Silver-titanium nanocomposites can be synthesized using various methods, including chemical reduction, sol-gel processes, and plasma treatments. One common approach involves the deposition of silver nanoparticles onto titanium dioxide nanoparticles through a chemical reduction process. This method typically uses reducing agents like sodium borohydride to facilitate the reduction of silver ions to metallic silver on the surface of titanium dioxide .

Industrial Production Methods: In industrial settings, silver-titanium compounds can be produced using high-energy ball milling, thermal spraying, and physical vapor deposition techniques. These methods allow for the large-scale production of silver-titanium materials with controlled particle sizes and distributions. For example, thermal spraying involves the melting of silver and titanium powders, which are then sprayed onto a substrate to form a composite coating .

化学反応の分析

Types of Reactions: Silver-titanium compounds undergo various chemical reactions, including:

Oxidation: Silver-titanium compounds can undergo oxidation reactions, particularly when exposed to air or oxygen-rich environments. This can lead to the formation of silver oxide and titanium dioxide.

Reduction: Reduction reactions can be used to synthesize silver-titanium nanocomposites, as mentioned earlier.

Substitution: In some cases, silver ions can substitute for titanium ions in the lattice structure of titanium dioxide, leading to the formation of doped materials

Common Reagents and Conditions:

Oxidation: Oxygen or air, elevated temperatures.

Reduction: Sodium borohydride, hydrazine, or other reducing agents.

Substitution: Silver nitrate, titanium dioxide, controlled heating

Major Products Formed:

Oxidation: Silver oxide, titanium dioxide.

Reduction: Metallic silver on titanium dioxide.

Substitution: Silver-doped titanium dioxide

科学的研究の応用

Silver-titanium compounds have a wide range of scientific research applications:

Chemistry: Used as catalysts in various chemical reactions due to their high surface area and reactivity.

Biology: Employed in antimicrobial coatings for medical devices and implants to prevent infections.

Medicine: Utilized in wound dressings and coatings for prosthetics due to their biocompatibility and antimicrobial properties.

Industry: Applied in water purification systems, air filters, and self-cleaning surfaces due to their photocatalytic properties .

作用機序

The mechanism of action of silver-titanium compounds involves several pathways:

Antimicrobial Action: Silver ions disrupt bacterial cell membranes, interfere with DNA replication, and generate reactive oxygen species that damage cellular components.

Photocatalytic Activity: Titanium dioxide absorbs UV light, generating electron-hole pairs that can degrade organic pollutants and kill microorganisms.

Synergistic Effects: The combination of silver and titanium enhances the overall antimicrobial and photocatalytic efficiency due to the formation of a Schottky barrier, which facilitates electron transfer and reduces recombination of electron-hole pairs .

類似化合物との比較

Silver-Copper Compounds: Known for their antimicrobial properties but lack the biocompatibility of titanium.

Titanium-Zinc Compounds: Used in similar applications but have different photocatalytic properties.

Silver-Gold Compounds: Highly effective antimicrobials but are more expensive and less commonly used in industrial applications .

Uniqueness of Silver-Titanium Compounds: Silver-titanium compounds are unique due to their combination of antimicrobial, photocatalytic, and biocompatible properties. This makes them highly versatile and suitable for a wide range of applications, from medical devices to environmental remediation .

特性

CAS番号 |

12002-90-3 |

|---|---|

分子式 |

AgTi2 |

分子量 |

203.60 g/mol |

IUPAC名 |

silver;titanium |

InChI |

InChI=1S/Ag.2Ti |

InChIキー |

UBSSEBFQYWZRBB-UHFFFAOYSA-N |

正規SMILES |

[Ti].[Ti].[Ag] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)

![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)

![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)

![[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate](/img/structure/B14736742.png)